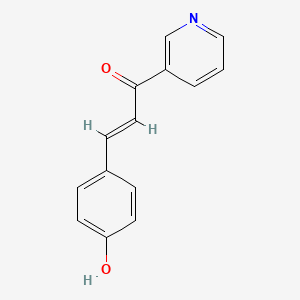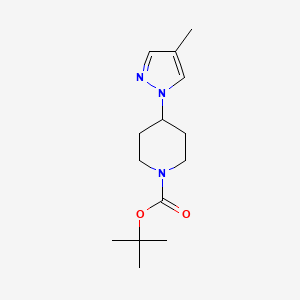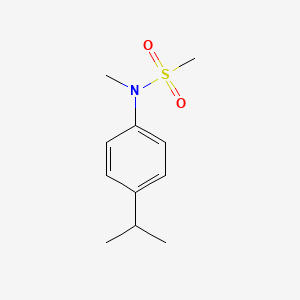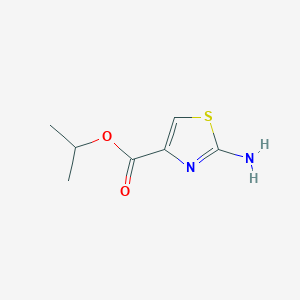
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, also known as DIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates growth and development. DIMA has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to induce apoptosis through the activation of caspase enzymes and the inhibition of anti-apoptotic proteins. In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to have various biochemical and physiological effects in different research fields. In cancer research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress markers. In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid include its limited solubility in water and the need for specialized equipment for synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. In cancer research, further studies are needed to determine the specific mechanisms of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other cancer therapies. In neuroprotection research, studies are needed to determine the long-term effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on neuronal function and to develop more effective delivery methods. In anti-inflammatory research, studies are needed to determine the optimal dosage and treatment duration of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other anti-inflammatory agents. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in other research fields, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid (2-(1,6-dimethyl-1H-indol-3-yl)acetic acid) is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been synthesized and studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory activities. Further research is needed to determine the specific mechanisms of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid and its potential use in combination with other therapies.
Synthesemethoden
The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the condensation of 1,6-dimethylindole and chloroacetic acid in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. This method has been optimized to produce high yields of pure 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid induces apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
In neuroprotection research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to have protective effects against oxidative stress and inflammation in the brain. Studies have demonstrated that 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid can reduce the production of reactive oxygen species (ROS) and prevent neuronal cell death, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In anti-inflammatory research, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15)7-13(2)11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTZWVJEUBAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)


![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)



![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)

![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
